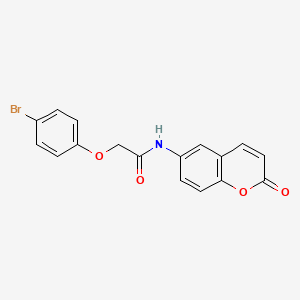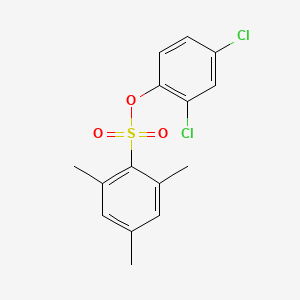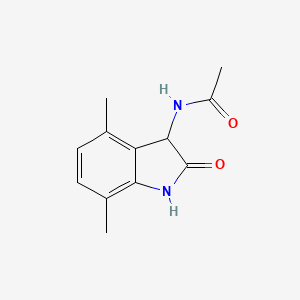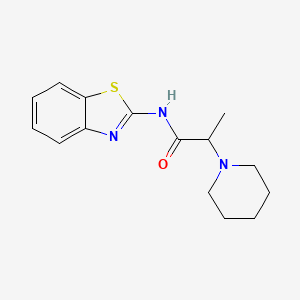![molecular formula C20H29N5O B4543606 2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4543606.png)
2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Vue d'ensemble
Description
The compound is a complex organic molecule that may involve piperazine and pyrimidinyl functional groups, indicative of its potential for diverse chemical reactivity and biological activity. Its synthesis, molecular structure analysis, and properties are key to understanding its applications and behavior in various chemical environments.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including nucleophilic substitution and condensation reactions. For instance, 2-substituted N-(4-phenyl-1 piperazinyl) propyl(butyl)- and N-2-hydroxy-3[4-phenyl(2-pyrimidinyl)-1-piperazinyl]propyl-6-methyl-3,4-pyridinedicarboximides have been synthesized, demonstrating the complexity of synthesizing such compounds (Śladowska et al., 1996).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using spectroscopic methods, such as NMR and IR, coupled with X-ray crystallography for definitive structural determination. For example, the structure of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was confirmed through such analyses, highlighting the importance of these techniques in understanding the molecular framework (Wang Jin-peng, 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, given their structural complexity. The presence of piperazine and pyrimidinyl groups could allow for various chemical modifications, impacting the compound's physical and chemical properties. For example, the synthesis and reactivity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicate potential bioactive properties (Mallesha et al., 2012).
Propriétés
IUPAC Name |
2-[1-(3-methylbut-2-enyl)-4-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-17(2)6-11-24-13-12-23(15-18(24)7-14-26)16-19-5-3-10-25(19)20-21-8-4-9-22-20/h3-6,8-10,18,26H,7,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOCPEWZAWYBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC=CN2C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(3-methylbut-2-en-1-yl)-4-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperazin-2-yl}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B4543531.png)
![4-{2-(benzoylamino)-3-[(4-methylphenyl)amino]-3-oxo-1-propen-1-yl}phenyl acetate](/img/structure/B4543539.png)





![7-amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4543572.png)
![N-(sec-butyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4543581.png)
![N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4543595.png)



